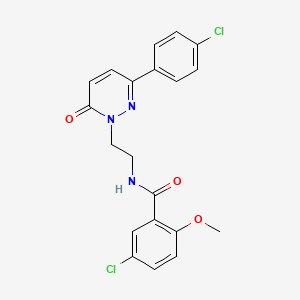
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17Cl2N3O3 and its molecular weight is 418.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyridazinone ring, a methoxybenzamide group, and a chlorophenyl substituent, which contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₇ClN₄O₃S
- Molecular Weight : 432.3 g/mol
- CAS Number : 921553-13-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular processes, potentially leading to anti-cancer effects.
- Receptor Modulation : It may bind to various receptors involved in signaling pathways, affecting cellular responses such as proliferation and apoptosis.
Biological Activities
-
Anticancer Activity
- In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) cells. The IC50 values indicate its potency relative to established chemotherapeutics like 5-fluorouracil .
- A study demonstrated that treatment with the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and caspase activation .
-
Antimicrobial Properties
- Preliminary screenings suggest moderate to strong antibacterial activity against gram-positive and gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis .
- Compounds similar in structure have shown effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential for further development in antimicrobial therapy .
- Anti-inflammatory Effects
Case Studies and Research Findings
科学研究应用
The compound exhibits a range of biological activities, making it a candidate for pharmacological research. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. Key areas of research include:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor cell proliferation through specific molecular interactions, potentially offering a new avenue for cancer treatment.
- Antimicrobial Properties: Research indicates that this compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
Industrial Applications
Beyond its biological applications, 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide has potential uses in various industrial sectors:
- Pharmaceutical Development: The compound can serve as a lead structure for developing new drugs, particularly in oncology and infectious diseases.
- Material Science: Due to its unique chemical properties, it can be utilized in creating materials with specific optical or electronic characteristics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of similar compounds derived from pyridazinone structures. Results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the pyridazinone core could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds revealed promising antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing activity and reducing toxicity .
属性
IUPAC Name |
5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-28-18-8-6-15(22)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXRVJAMSVAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













